1,3-Dimethoxy-2,2-dimethylpropane

Catalog No.
S3337868
CAS No.
20637-32-5
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-2,2-dimethylpropane

CAS Number

20637-32-5

Product Name

1,3-Dimethoxy-2,2-dimethylpropane

IUPAC Name

1,3-dimethoxy-2,2-dimethylpropane

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3

InChI Key

GZNWHBOGFCHVSF-UHFFFAOYSA-N

SMILES

CC(C)(COC)COC

Canonical SMILES

CC(C)(COC)COC

Subheading: Potential Applications

  • Organic Synthesis

    The presence of two methoxy groups (CH3O-) on the molecule makes 1,3-DMDMP a potential precursor for the synthesis of more complex organic molecules. The methoxy groups can be manipulated through various chemical reactions to introduce new functionalities, allowing for the construction of desired carbon skeletons. PubChem, 1,3-Dimethoxy-2,2-dimethylpropane:

  • Solvent Studies

  • Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to its corresponding alcohols through the use of reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy groups are amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

1,3-Dimethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the final product through methanolysis. In industrial settings, continuous flow reactors are often utilized to optimize yield and minimize by-products during production .

Recent studies have evaluated the interactions of 1,3-dimethoxy-2,2-dimethylpropane with metal surfaces such as magnesium chloride. These studies indicate that selecting appropriate electron donors can control surface interactions effectively. This property may have implications for catalysis and materials science .

Similar Compounds

  • 2,2-Dimethoxypropane - A related compound used primarily as a water scavenger in organic reactions.
  • 1,1-Dimethoxy-2,2-dimethylpropane - Features one methoxy group at a different position but shares similar reactivity patterns.
  • Dimethoxydimethylsilane - Contains silicon and exhibits unique properties due to the presence of silicon atoms.

Comparison

CompoundMolecular FormulaKey Characteristics
1,3-Dimethoxy-2,2-dimethylpropaneC7H16O2Versatile intermediate; stable; used in organic synthesis
2,2-DimethoxypropaneC5H12O2Water scavenger; reacts with water to form acetone
1,1-Dimethoxy-2,2-dimethylpropaneC7H16O2Different substitution pattern; similar reactivity
DimethoxydimethylsilaneC6H18O2SiUnique silicon-containing compound; used in siloxane chemistry

The uniqueness of 1,3-dimethoxy-2,2-dimethylpropane lies in its specific structural arrangement that allows it to serve effectively as an intermediate while maintaining stability under various reaction conditions .

XLogP3

1.1

Dates

Modify: 2024-02-18

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